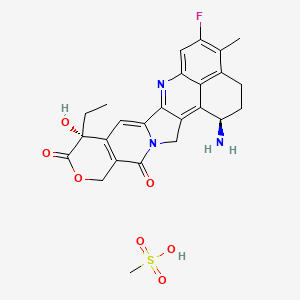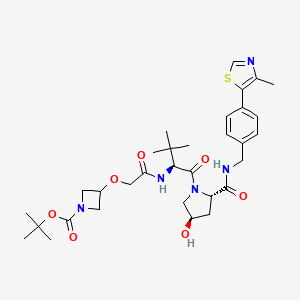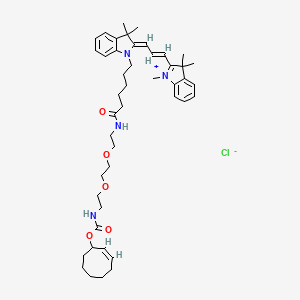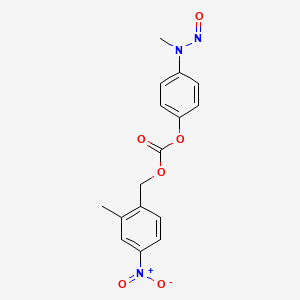
mTORC1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
mTORC1-IN-2 is a compound that acts as an inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). mTORC1 is a crucial signaling node that integrates environmental cues to regulate cell survival, proliferation, and metabolism. It is often deregulated in human cancers and other diseases . This compound is used in scientific research to study the mTOR signaling pathway and its implications in various diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mTORC1-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve organic reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
mTORC1-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
mTORC1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of mTORC1 inhibitors.
Biology: Helps in understanding the role of mTORC1 in cellular processes such as autophagy, protein synthesis, and cell growth.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the mTOR signaling pathway.
Mecanismo De Acción
mTORC1-IN-2 exerts its effects by inhibiting the activity of mTORC1. The compound binds to the mTORC1 complex, preventing its activation and subsequent signaling. This inhibition affects various downstream processes, including protein synthesis, lipid synthesis, and autophagy . The molecular targets involved in this pathway include the regulatory-associated protein of mTOR (Raptor) and the GTPase Rheb.
Comparación Con Compuestos Similares
Similar Compounds
Rapamycin: A well-known mTORC1 inhibitor that binds to the FKBP12-rapamycin binding domain of mTOR.
Torin 1: Another mTOR inhibitor that targets both mTORC1 and mTORC2 complexes.
DCZ0358: A novel compound that inhibits mTOR signaling via dual mTORC1/2 inhibition.
Uniqueness
mTORC1-IN-2 is unique in its specific inhibition of the mTORC1 complex without affecting mTORC2. This selective inhibition allows for targeted studies of mTORC1-related pathways and processes, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C16H15N3O6 |
|---|---|
Peso molecular |
345.31 g/mol |
Nombre IUPAC |
(2-methyl-4-nitrophenyl)methyl [4-[methyl(nitroso)amino]phenyl] carbonate |
InChI |
InChI=1S/C16H15N3O6/c1-11-9-14(19(22)23)4-3-12(11)10-24-16(20)25-15-7-5-13(6-8-15)18(2)17-21/h3-9H,10H2,1-2H3 |
Clave InChI |
UFDUZLKKOADWTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])COC(=O)OC2=CC=C(C=C2)N(C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


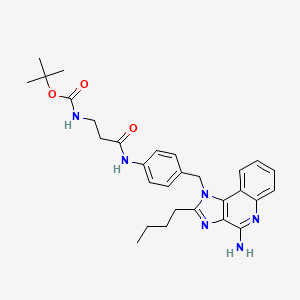
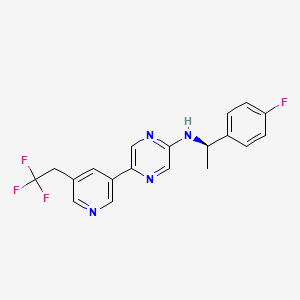

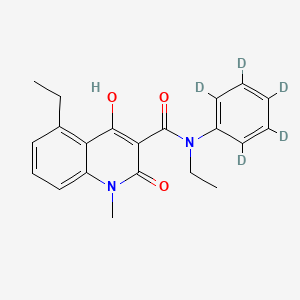
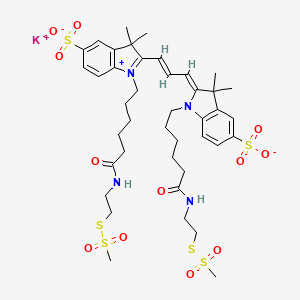

![N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide](/img/structure/B12367742.png)
